molecular formula C7H6F2N2O4S B1387208 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide CAS No. 1040061-22-0

2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide

Cat. No. B1387208
M. Wt: 252.2 g/mol
InChI Key: BBNCAUCNCDIBQL-UHFFFAOYSA-N
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Patent
US08859571B2

Procedure details

A solution of 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide (8.0 g, 31.6 mmol) in CH2Cl2 (200 mL) at −20° C. was treated with dimethylamine hydrochloride (2.56 g, 31.6 mmol). The resulting mixture was treated dropwise with triethylamine and stirred for 1 hour before being treated with 15% aqueous HCl to adjust the pH to 3, diluted with water, and extracted with EtOAc. The organic extract was dried (sodium sulfate), concentrated, and subjected to flash chromatography (20-50% EtOAc-petroleum ether) to give 4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide (4.0 g, 46%) as a yellow solid. MS (m/z) 278.1 (M+H+).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](F)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[S:12]([NH:15][CH3:16])(=[O:14])=[O:13].Cl.[CH3:18][NH:19][CH3:20].C(N(CC)CC)C.Cl>C(Cl)Cl.O>[CH3:18][N:19]([CH3:20])[C:6]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]([S:12]([NH:15][CH3:16])(=[O:14])=[O:13])=[C:2]([F:1])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)[N+](=O)[O-])S(=O)(=O)NC
Name
Quantity
2.56 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NC)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.